

"analytical methods for the characterization of 4,5-Diamino-6-hydroxypyrimidine sulfate"

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Compound of Interest

Compound Name: 4,5-Diamino-6-hydroxypyrimidine sulfate

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An In-Depth Guide to the Analytical Characterization of **4,5-Diamino-6-hydroxypyrimidine Sulfate**

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

4,5-Diamino-6-hydroxypyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals. Its sulfate salt is a common form used in manufacturing processes. This compound serves as a fundamental building block for nucleoside analogs and other biologically active molecules, including broad-spectrum antiviral drugs and folic acid, a crucial vitamin in preventing anemia.^{[1][2][3][4]} Given its role in producing therapeutic agents, ensuring the identity, purity, and overall quality of **4,5-Diamino-6-hydroxypyrimidine sulfate** is not merely a procedural step but a cornerstone of drug safety and efficacy.

This application note provides a multi-faceted analytical strategy for the comprehensive characterization of **4,5-Diamino-6-hydroxypyrimidine sulfate**. We will move beyond simple procedural lists to explain the causality behind the selection of each analytical technique, offering field-proven insights to construct a self-validating system for quality control and research.

Part 1: Foundational Physicochemical Characterization

Before delving into complex instrumentation, a solid understanding of the compound's basic physicochemical properties is essential. This data serves as the first line of identification and is crucial for method development, particularly for solubility and sample preparation.

Property	Value	Source(s)
CAS Number	102783-18-6 (hemisulfate); 52502-66-6 (sulfate)	[5]
Molecular Formula	$C_8H_{12}N_8O_2 \cdot H_2SO_4$ (hemisulfate)	
Molecular Weight	350.31 g/mol (hemisulfate)	
Appearance	Crystals; Light yellow to orange powder	[1][6]
Melting Point	~270 °C (with decomposition)	
Solubility	Very slightly soluble in water; Slightly soluble in DMSO and aqueous bases.	[7][8]

Part 2: Chromatographic Methods for Purity and Identity

Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: The primary goal of an HPLC method is to separate the main component from any process-related impurities, starting materials, or degradation products. For a polar, aromatic compound like **4,5-Diamino-6-hydroxypyrimidine sulfate**, reversed-phase

chromatography on a C18 column is the most effective approach. The choice of a UV detector is logical due to the presence of the UV-active pyrimidine ring.

Protocol: HPLC Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible and a good alternative to non-volatile phosphate buffers).[9][10]
 - Mobile Phase B: Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 275 nm, a common λ_{max} for pyrimidine derivatives, should be confirmed by a UV scan.[11][12] An alternative is 210 nm for broader detection of the main component and impurities.[13]
 - Column Temperature: 30 °C.
 - Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	98	2
20	70	30
25	70	30
30	98	2

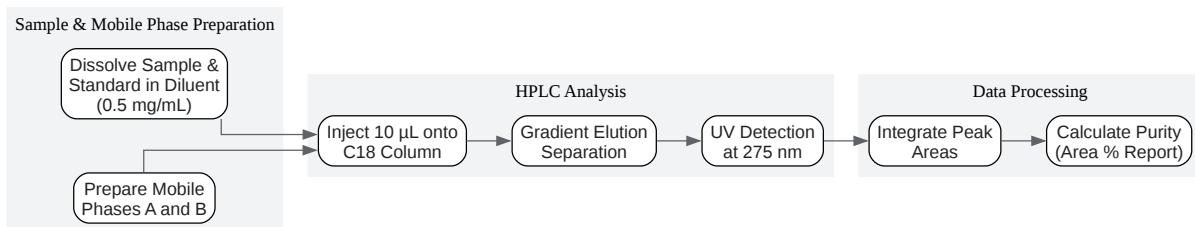
| 35 | 98 | 2 |

- Sample Preparation:

- Diluent: Water/Acetonitrile (95:5 v/v).
- Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

- Analysis and Data Interpretation:

- Inject the diluent (as a blank), followed by the standard and sample solutions.
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
- Trustworthiness: Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable. A patent for a similar compound demonstrates good linearity ($r=0.9999$) using this approach.[2]

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HPLC analysis workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Expertise & Experience: While HPLC-UV provides quantitative data on purity, it offers no structural information about unknown peaks. LC-MS is indispensable for confirming the identity of the main component by its mass-to-charge ratio (m/z) and for the structural elucidation of impurities. Electrospray ionization (ESI) is the preferred technique as it is a "soft" ionization method suitable for polar, non-volatile molecules like this one.[\[14\]](#)

Protocol: LC-MS Identification

- **Instrumentation:** An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or QTOF).[\[15\]](#)[\[16\]](#)
- **LC Conditions:** The HPLC method described above (Section 2.1) is directly applicable, as it uses an MS-compatible mobile phase (0.1% Formic Acid).
- **MS Conditions:**
 - **Ionization Source:** Electrospray Ionization (ESI), operated in positive ion mode to protonate the amino groups ($[M+H]^+$).
 - **Data Acquisition Mode:**
 - **Full Scan:** Acquire data in full scan mode (e.g., m/z 50-500) to determine the molecular ion of the parent compound and any impurities.
 - **Tandem MS (MS/MS):** Perform fragmentation analysis on the parent ion and significant impurity ions to obtain structural information.[\[14\]](#)[\[15\]](#)
- **Sample Preparation:** Prepare a more dilute sample than for HPLC-UV, typically around 1-10 μ g/mL in the mobile phase.[\[14\]](#)
- **Data Interpretation:**

- Confirm the mass of the main peak corresponds to the expected molecular weight of 4,5-Diamino-6-hydroxypyrimidine (126.12 g/mol), which will be observed as the $[M+H]^+$ ion at m/z 127.1.
- Analyze the MS/MS fragmentation patterns of impurity peaks to propose their structures. This is critical for understanding the reaction process and controlling the quality of the final product.

Part 3: Spectroscopic Methods for Unambiguous Identification

Spectroscopic methods provide a molecular fingerprint, offering irrefutable proof of identity when used in combination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a fundamental identity test. The spectrum should contain characteristic absorptions for the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring structures, as well as the distinct peaks from the sulfate counter-ion.

Protocol: FT-IR Identity Confirmation

- **Instrumentation:** An FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
- **Sample Preparation:** Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.
- **Data Acquisition:** Scan the sample from 4000 to 400 cm^{-1} .
- **Expected Characteristic Peaks:**

Wavenumber (cm ⁻¹)	Assignment	Rationale
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Confirms presence of primary amino groups. [17][18]
3300 - 3200 (broad)	O-H Stretch	Confirms presence of the hydroxyl group, likely broadened by hydrogen bonding.[17]
~1680	C=O Stretch	Indicates the presence of the keto tautomer (pyrimidinone form).[17]
1650 - 1550	C=N and C=C Ring Stretch	Characteristic vibrations of the pyrimidine ring.[17][18]

| ~1100 (strong, broad) | S=O Stretch | Confirms the presence of the sulfate counter-ion.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most definitive analytical technique for structural elucidation. Both ¹H and ¹³C NMR are required for a complete assignment of the molecule's carbon-hydrogen framework, providing unambiguous confirmation of its identity and structure. Due to the compound's low solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

Protocol: NMR Structural Elucidation

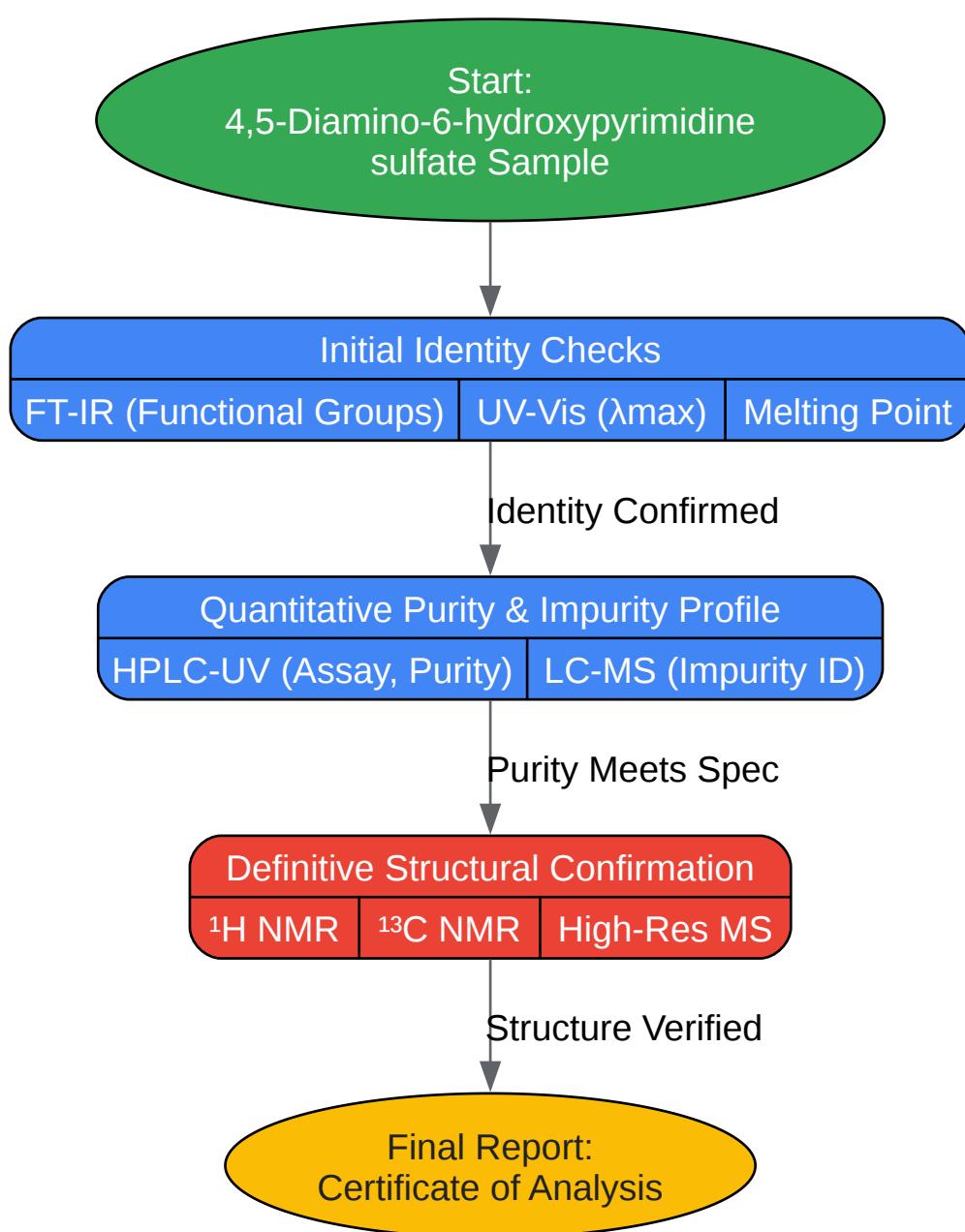
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
- ¹H NMR Analysis:
 - Expected Signals: The spectrum is expected to be relatively simple. Look for a singlet corresponding to the proton on the pyrimidine ring (C2-H). Broad signals corresponding to the exchangeable protons of the two amino groups (-NH₂) and the hydroxyl group (-OH)

will also be present. The chemical shifts for these exchangeable protons can vary with concentration and temperature.

- ^{13}C NMR Analysis:
 - Expected Signals: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. Proton-decoupled ^{13}C NMR simplifies the spectrum to four singlets.[14][19] The chemical shifts provide information about the electronic environment of each carbon atom.
- Trustworthiness: The combination of ^1H and ^{13}C NMR data, along with 2D NMR experiments like HSQC if needed, allows for the complete and unequivocal assignment of the structure, leaving no ambiguity as to the compound's identity.

Part 4: Holistic Characterization Workflow

A robust analytical strategy does not rely on a single technique but integrates multiple methods for a comprehensive assessment. The following workflow ensures that all aspects of the compound's identity, purity, and structure are verified.



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Logical workflow for comprehensive characterization.

Conclusion

The analytical characterization of **4,5-Diamino-6-hydroxypyrimidine sulfate** requires a multi-technique approach that combines the separation power of chromatography with the specificity of spectroscopy. By following the protocols and logical workflow outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity,

and quality of this critical pharmaceutical intermediate. This rigorous analytical framework is essential for ensuring the integrity of the final drug product and, ultimately, patient safety.

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